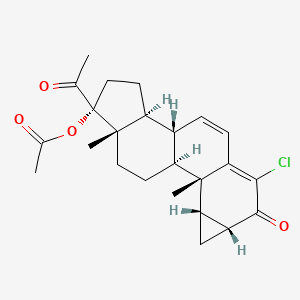

6-Deschloro-4-chloro Cyproterone Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

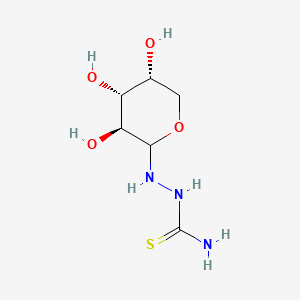

6-Deschloro-4-chloro Cyproterone Acetate, also known as Cyproterone Impurities, is a chemical compound with the CAS Registry# 23814-68-8 . It is not a hazardous compound .

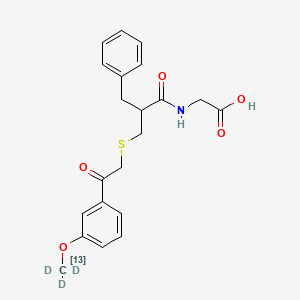

Molecular Structure Analysis

The molecular formula of this compound is C24H29ClO4 . The IUPAC name is (1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl acetate .Aplicaciones Científicas De Investigación

Pharmacological Actions and Therapeutic Efficacy

Cyproterone acetate (CPA) is known for its antiandrogenic properties, effectively inhibiting the action of adrenal and testicular androgens on prostate cells. It exhibits progestogenic activity, leading to a reduction in testicular secretion of androgens. The drug has shown efficacy in prostate cancer treatment, particularly as a monotherapy for patients where orchiectomy is not an option. Furthermore, CPA can be combined with surgical or gonadotrophin-releasing hormone (GnRH) agonist-mediated castration to target adrenal androgens. While the combination therapy's effectiveness in prolonging survival is still under investigation, CPA is recognized for preventing disease exacerbation during initial GnRH agonist treatment and reducing hot flushes associated with castration methods (Barradell & Faulds, 1994).

Cardiovascular Tolerance

Cyproterone acetate's cardiovascular safety has been scrutinized, with metabolic studies indicating no adverse effects on lipid profiles and clotting parameters, key cardiovascular risk factors. Clinical trials have demonstrated CPA's cardiovascular safety profile to be superior to that of diethylstilboestrol, with adverse effects occurring in less than 5% of cases. This safety profile is supported by a breadth of studies, suggesting a comparable incidence of cardiovascular complications to other treatment modalities for prostate cancer, including orchidectomy and LHRH agonists (Hermabessiere, 1992).

Effects on Male Reproductive System

Research comparing CPA with flutamide and megestrol acetate on male rats' reproductive organs highlights CPA's potent inhibitory effects on the prostate and seminal vesicle. The study underscores CPA's inability to stimulate proliferation or restore function in the involuted rat prostate, along with its glucocorticoid-like activity indicated by adrenal weight reduction. These findings provide insight into CPA's antiandrogenic and potential glucocorticoid-like activities, though their clinical relevance to prostate cancer treatment remains to be fully understood (El Etreby et al., 1987).

Treatment of Deviant Sexual Behavior

CPA, along with medroxyprogesterone acetate (MPA), has been reviewed for its role in treating deviant male hypersexuality, including in individuals with mental retardation. Clinical observations suggest both drugs, considered approximately equipotent, can effectively suppress libido and sexual arousal in men. Their use, particularly in conjunction with psychotherapy, may benefit certain sex offenders. However, the need for more controlled trials to validate these findings is emphasized (Cooper, 1986).

Mecanismo De Acción

Target of Action

6-Deschloro-4-chloro Cyproterone Acetate primarily targets androgen receptors . Androgens are male hormones that are responsible for the development and maintenance of male characteristics .

Mode of Action

This compound works by blocking the effects of androgens . It does this by binding to the androgen receptors in the body, preventing the androgens from binding and exerting their effects . The direct antiandrogenic effect of cyproterone is blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By blocking the androgen receptors, this compound inhibits the normal signaling process, leading to a reduction in the size and activity of the prostate gland, as well as a decrease in the production of sebum, the oily substance that contributes to acne .

Pharmacokinetics

This compound is typically administered orally in the form of tablets . It is metabolized in the liver and excreted in the urine . The recommended dosage for prostate cancer is 100-200 mg per day, while for hirsutism and acne, it is typically 10-50 mg per day .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the size and activity of the prostate gland, as well as a decrease in the production of sebum . This leads to a reduction in symptoms of prostate cancer, hirsutism, and acne .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, gender, genetic factors, and overall health status can also impact the drug’s effectiveness and should be considered when prescribing and administering this medication .

Propiedades

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)10-8-16-14-5-6-18-20(25)21(28)15-11-19(15)23(18,4)17(14)7-9-22(16,24)3/h5-6,14-17,19H,7-11H2,1-4H3/t14-,15+,16-,17-,19-,22-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBISXESKUWMN-HHRTUPDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=C(C(=O)C5CC5C34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747506 |

Source

|

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23814-68-8 |

Source

|

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)